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Introduction

Pyraflufen-ethyl, with the chemical name ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-
methyl-1H-pyrazol-3-yl]-4-fluorophenoxylacetate, is a phenylpyrazole herbicide. It functions as
a protoporphyrinogen oxidase (PPO) inhibitor, disrupting the biosynthesis of chlorophyll and
heme in susceptible plants. This guide provides a comprehensive overview of the toxicological
profile of Pyraflufen-ethyl and the associated risk assessment for human health, drawing from
data submitted to and reviewed by major international regulatory agencies.

Toxicological Profile

The toxicological database for Pyraflufen-ethyl is extensive, with studies conducted to
evaluate its potential adverse effects following acute, sub-chronic, and chronic exposures.

Toxicokinetics

Following oral administration in rats, Pyraflufen-ethyl is readily absorbed and rapidly excreted,
primarily within 96 hours. The metabolic pathway involves ester hydrolysis and N-
demethylation. The parent compound and its metabolites, E-1 and E-9, are considered of
toxicological significance. There is no evidence of bioaccumulation in mammals.[1]

Acute Toxicity
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Pyraflufen-ethyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
It is not a skin irritant or a dermal sensitizer but can cause moderate eye irritation.[2][3]

Table 1: Acute Toxicity of Pyraflufen-ethyl

. Toxicity
Study Type Species Route Value
Category
Oral LD50 Rat Oral > 5000 mg/kg bw IV (Low)
Dermal LD50 Rat Dermal > 2000 mg/kg bw 1l
Inhalation LC50 Rat Inhalation > 5.03 mg/L (4h) IV (Low)
Skin Irritation Rabbit Dermal Non-irritant -
o ) Moderately
Eye Irritation Rabbit Dermal o -
irritating

Dermal ) ) -

o Guinea Pig Dermal Not a sensitizer -
Sensitization

Sub-chronic and Chronic Toxicity

Repeated oral exposure to Pyraflufen-ethyl in studies has identified the liver, kidneys, and
hematopoietic system as the primary target organs in rats and mice.[2][4] In dogs, however, no
adverse effects were observed following oral exposure. A 28-day dermal toxicity study in rats
showed no systemic toxicity at the limit dose.

Table 2: Sub-chronic and Chronic Toxicity of Pyraflufen-ethyl (No-Observed-Adverse-Effect
Level - NOAEL)
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. . Target
Study Type Species Duration Route NOAEL
Organs

17.2 mg/kg Liver,

Sub-chronic Rat 90-day Oral _
bw/day Kidneys
. No adverse
Sub-chronic Dog 90-day Oral
effects noted
) 17.2 mg/kg Liver,
Chronic Rat 2-year Oral )
bw/day Kidneys
Chronic Mouse 78-week Oral - Liver
1000
Dermal Rat 28-day Dermal mg/kg/day
(limit dose)

Genotoxicity and Carcinogenicity

Pyraflufen-ethyl has been tested in a battery of in vitro and in vivo genotoxicity assays and
was found to be non-mutagenic.

In long-term carcinogenicity studies, Pyraflufen-ethyl did not induce tumors in rats. However, in
mice, an increased incidence of liver tumors (hepatocellular adenomas and carcinomas) was
observed. Based on these findings in mice, the U.S. Environmental Protection Agency (EPA)
has classified Pyraflufen-ethyl as "Likely to be Carcinogenic to Humans". The mode of action
for tumor formation is considered to be non-genotoxic.

Reproductive and Developmental Toxicity

Pyraflufen-ethyl did not show evidence of reproductive toxicity in a two-generation study in
rats. Developmental toxicity studies in rats and rabbits did not indicate increased susceptibility
of fetuses to in utero exposure. Developmental effects were only observed at doses that were
also toxic to the maternal animals.

Table 3: Reproductive and Developmental Toxicity of Pyraflufen-ethyl (NOAEL)
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NOAEL
. NOAEL (Developme Key
Study Type Species Route . L
(Maternal) ntal/Offspri Findings
ng)
No
Two- reproductive
Generation Rat Oral - - effects
Reproduction observed at
high doses.
No adverse
maternal or
Development
o Rat Oral - - development
al Toxicity
al effects
noted.
Increased
maternal
Development ) mortality and
o Rabbit Oral - - ]
al Toxicity abortions at

moderate to

high doses.

Risk Assessment

The risk assessment for Pyraflufen-ethyl is conducted to determine the potential for adverse
health effects in humans under various exposure scenarios. This involves establishing health-
based guidance values and comparing them to estimated human exposures.

Health-Based Guidance Values

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over
a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate
of the amount of a substance that can be ingested in a day without an appreciable health risk
to the consumer.

Table 4: Health-Based Guidance Values for Pyraflufen-ethyl
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Guidance Value Value Basis Regulatory Body

Based on a NOAEL of
17.2 mg/kg bw/day Food Safety

ADI 0.17 mg/kg bw/day from a 2-year rat Commission of Japan
study with a 100-fold (FSCJ)

safety factor.

No adverse effects
attributable to a single

ARfD Not necessary FSCJ
oral exposure were

identified.

Carcinogenic Risk Assessment

Due to the classification of Pyraflufen-ethyl as "Likely to be Carcinogenic to Humans," a
quantitative cancer risk assessment is performed. The U.S. EPA uses a linear low-dose
extrapolation approach to estimate the cancer risk. The estimated cancer risk from aggregate
exposure (dietary and residential) to Pyraflufen-ethyl is considered to be within the negligible
risk range and not of concern to the agency.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on Pyraflufen-ethyl are typically
not publicly available in their entirety. However, these studies are conducted following
internationally recognized guidelines, primarily those established by the Organisation for
Economic Co-operation and Development (OECD). The following are generalized protocols
based on the relevant OECD guidelines for the key studies cited.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(based on OECD Guideline 408)

o Test System: Typically, Sprague-Dawley or Wistar rats, 5-6 weeks old at the start of the
study.

e Group Size: At least 10 males and 10 females per dose group.
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Dose Levels: At least three dose levels plus a control group. The highest dose is selected to
induce some toxicity but not mortality.

Administration: The test substance is administered daily via the diet, drinking water, or
gavage for 90 days.

Observations: Daily clinical observations, weekly body weight and food consumption
measurements.

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at
termination.

Pathology: All animals undergo a full necropsy. Organ weights are recorded.
Histopathological examination of a comprehensive set of tissues from the control and high-
dose groups is performed.

Prenatal Developmental Toxicity Study (based on OECD
Guideline 414)

Test System: Typically, rats and rabbits.

Group Size: Sufficient number of pregnant females to yield approximately 20 litters per
group.

Dose Levels: At least three dose levels plus a control group.

Administration: The test substance is administered daily from implantation to the day before
caesarean section.

Maternal Observations: Daily clinical observations, weekly body weight, and food
consumption.

Fetal Examinations: At termination, fetuses are examined for external, visceral, and skeletal
abnormalities.

Two-Generation Reproduction Toxicity Study (based on
OECD Guideline 416)
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o Test System: Typically, rats.

e Group Size: Sufficient number of males and females to produce at least 20 pregnant females
per group.

e Dose Levels: At least three dose levels plus a control group.

o Administration: The test substance is administered continuously to the parental (P)
generation before mating, during mating, gestation, and lactation, and to the first filial (F1)
generation through to the production of the F2 generation.

« Endpoints: Mating performance, fertility, gestation length, litter size, pup viability, growth, and
development are assessed. Histopathology of reproductive organs is performed.

Combined Chronic Toxicity/Carcinogenicity Study
(based on OECD Guideline 453)

o Test System: Typically, rats and mice.
e Group Size: At least 50 males and 50 females per dose group for the carcinogenicity phase.
o Dose Levels: At least three dose levels plus a control group.

o Administration: The test substance is administered daily for 18-24 months (mice) or 24
months (rats).

o Observations: Similar to the 90-day study, with the addition of regular palpation for masses.

o Pathology: Comprehensive gross and histopathological examination of all animals.

Mandatory Visualizations
Signaling Pathway of Protoporphyrinogen Oxidase
(PPO) Inhibition

Pyraflufen-ethyl's primary mode of action is the inhibition of the PPO enzyme, which is crucial
in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to
the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin 1X. In
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the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS),
leading to lipid peroxidation and cell membrane disruption.

Heme/Chlorophyll Biosynthesis Pathway

Click to download full resolution via product page

Caption: Signaling pathway of Protoporphyrinogen Oxidase (PPO) inhibition by Pyraflufen-
ethyl.

Experimental Workflow for a General Toxicity Study

The following diagram illustrates a generalized workflow for a repeated-dose toxicity study,
such as a 90-day oral toxicity study.
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Caption: Generalized experimental workflow for a repeated-dose toxicity study.
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Conclusion

Pyraflufen-ethyl demonstrates a low order of acute toxicity. The primary target organs upon
repeated exposure are the liver, kidneys, and hematopoietic system in rodents. It is not
genotoxic but is classified as "Likely to be Carcinogenic to Humans" based on liver tumors in
mice, with a non-genotoxic mode of action. There is no evidence of reproductive toxicity or
increased susceptibility in developing offspring. The established health-based guidance values
(ADI) and the cancer risk assessment indicate that dietary and aggregate exposures to
Pyraflufen-ethyl, when used according to approved practices, are not expected to pose a
health risk to the general population, including infants and children. Further research into the
specific molecular mechanisms of carcinogenicity in mice could provide additional insights into
its human relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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